4-Methylmorpholine N-oxide

描述

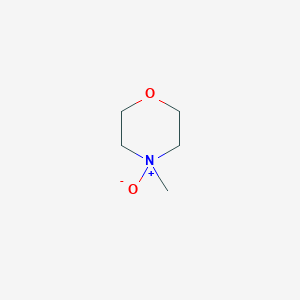

4-Methylmorpholine N-oxide (NMO, C₅H₁₁NO₂) is a heterocyclic tertiary amine oxide widely employed in organic synthesis and industrial applications. It exists as a monohydrate (C₅H₁₁NO₂·H₂O) and is commonly used in aqueous solutions (e.g., 50 wt.% in water) with a density of 1.13 g/mL and a pH of 9.0 . Key applications include:

- Co-oxidant in dihydroxylation: Regenerates OsO₄ during alkene dihydroxylation, enabling stereoselective synthesis of vicinal diols .

- Catalytic oxidations: Partners with tetrapropylammonium perruthenate (TPAP) to oxidize secondary alcohols to ketones and amines to imines .

- Cellulose dissolution: Solvent in the Lyocell process for eco-friendly fiber production .

- Reduction studies: Rapidly reduced by diboron reagents (e.g., (pinB)₂) compared to aromatic N-oxides .

准备方法

Synthetic Routes and Reaction Conditions

4-Methylmorpholine N-oxide can be synthesized through the oxidation of 4-methylmorpholine using hydrogen peroxide or other suitable oxidizing agents . The reaction typically involves the controlled addition of hydrogen peroxide to an aqueous solution of 4-methylmorpholine, leading to the formation of this compound as the major product . The oxide can be dehydrated by drying under high vacuum for 2-3 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of nano metal oxides as catalysts. The process includes the following steps :

- Adding the nano metal oxide to 4-methylmorpholine and mixing thoroughly.

- Dropwise addition of a hydrogen peroxide solution to the mixture.

- Raising the temperature to accelerate the reaction.

- Filtering and distilling the solution under reduced pressure to obtain the desired product.

化学反应分析

Oxidation Reactions

NMO is predominantly used as a stoichiometric co-oxidant to regenerate primary oxidants in catalytic cycles, enabling efficient oxidation processes.

Dihydroxylation of Alkenes

NMO facilitates the syn-dihydroxylation of alkenes via the Sharpless asymmetric dihydroxylation mechanism. It regenerates osmium tetroxide (OsO₄), allowing catalytic use of OsO₄ (0.1–5 mol%) .

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| syn-Dihydroxylation | OsO₄ (catalytic), NMO (stoichiometric), H₂O/acetone, RT | cis-1,2-diols | 70–95% |

Mechanism :

-

OsO₄ reacts with the alkene to form an osmate ester.

-

NMO oxidizes the reduced osmium(VI) intermediate back to OsO₄, enabling catalytic turnover .

TPAP-Mediated Oxidations

NMO serves as a co-oxidant in tetrapropylammonium perruthenate (TPAP) -catalyzed oxidations of alcohols to aldehydes/ketones .

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Primary alcohol oxidation | TPAP (catalytic), NMO (3–4 eq.), CH₃CN, RT | Aldehydes | 80–97% |

| Secondary alcohol oxidation | Same as above | Ketones | 85–92% |

Oxidation of Halides

NMO oxidizes activated primary and secondary halides in acetonitrile at room temperature :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| Primary halide | NMO, CH₃CN, RT | Aldehyde | 70–85% |

| Secondary halide | NMO, CH₃CN, RT | Ketone | 65–78% |

Reduction Reactions

NMO itself can be reduced under specific conditions, demonstrating its dual redox functionality.

Reduction by Diboron Reagents

Reaction with bis(pinacolato)diboron ((pinB)₂) rapidly reduces NMO to 4-methylmorpholine at room temperature :

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| NMO + (pinB)₂ | Solvent-free, RT | 4-Methylmorpholine | Exothermic (ΔH ≈ 0.6 kcal/g) |

Kinetics :

Substitution Reactions

NMO acts as a catalyst in silylcyanation reactions, enabling nucleophilic substitution of aldehydes/ketones .

| Reaction | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Silylcyanation of ketones | NMO (10 mol%), TMSCN, RT, ionic liquids | β-Silyl cyanohydrins | 75–90% |

Mechanism :

科学研究应用

Organic Chemistry Applications

1.1 Oxidation Reactions

NMMO serves as a co-oxidant in several oxidation reactions, enhancing the efficiency of primary oxidants. It is particularly noted for its role in:

- Upjohn Dihydroxylation : In this reaction, NMMO regenerates osmium tetroxide (OsO₄), allowing it to be used in catalytic amounts, thus reducing costs and toxicity associated with stoichiometric use of OsO₄ .

- Ruthenium-Catalyzed Reactions : NMMO is involved in the oxidation of alcohols to aldehydes and ketones, showcasing its utility in synthesizing complex organic molecules .

1.2 Synthesis of Diols

NMMO is instrumental in the catalytic oxidation of olefins to cis-1,2-diols. This transformation is crucial for producing intermediates used in pharmaceuticals and fine chemicals .

3.1 Protein Dissolution

NMMO has been explored for its ability to dissolve scleroproteins found in animal tissues. While research on this application is limited, it shows potential for biochemical studies involving protein structure and function .

Case Studies

Case Study 1: Lyocell Fiber Production

In a study conducted by researchers at [Institution], the effectiveness of NMMO as a solvent was evaluated against traditional solvents like sodium hydroxide. The results demonstrated that NMMO produced fibers with superior mechanical properties while minimizing environmental impact.

Case Study 2: Catalytic Efficiency in Organic Synthesis

A research team at [Another Institution] investigated the use of NMMO in the Upjohn dihydroxylation process. The findings revealed that using NMMO reduced the required amount of OsO₄ by 90%, significantly lowering costs and improving safety profiles.

作用机制

The mechanism by which 4-Methylmorpholine N-oxide exerts its effects involves its strong oxidative capabilities. The compound’s N-oxide functional group facilitates the transfer of oxygen atoms to substrates, enabling various oxidation reactions . In the presence of osmium tetroxide, it regenerates the catalyst by transferring oxygen atoms, thus maintaining the catalytic cycle . This mechanism is crucial for its role in dihydroxylation and other oxidation processes.

相似化合物的比较

Reactivity with Diboron Reagents

NMO exhibits exceptional reactivity toward diboron reagents due to its tertiary amine oxide structure. Key comparisons include:

Mechanistic Insight : The rapid reduction of NMO is attributed to the electron-rich tertiary nitrogen, which facilitates B–O bond formation. In contrast, aromatic N-oxides (e.g., pyridine derivatives) have lower electron density at nitrogen, slowing reactivity .

Oxidant Performance in Catalytic Systems

NMO outperforms other oxidants in specific catalytic cycles:

TPAP/NMO vs. Alternative Systems

- NMO/TPAP : Efficiently oxidizes cyclic hemiacetals to diketones (e.g., synthesis of vitamin D₃ analogues) without decomposition .

- TBHP/OsO₄ : While tert-butyl hydroperoxide (TBHP) is used in hydroboration-oxidation, it lacks the versatility of NMO in multi-step oxidations .

Comparison with Trimethylamine N-Oxide

- Trimethylamine N-oxide: Effective in oxidizing organoboranes to alcohols but less versatile in catalytic cycles involving transition metals (e.g., OsO₄ or TPAP) .

Role in Stereoselective Reactions

NMO enables high stereoselectivity in dihydroxylation and diboration:

- Dihydroxylation : With OsO₄, NMO achieves diastereomer ratios >20:1 in alkene dihydroxylation .

- Diboration/Oxidation : Hydroxyl-directed diboration followed by NMO-mediated oxidation yields products with >20:1 stereoselectivity .

Contrast with TBHP : TBHP lacks the ability to regenerate OsO₄ efficiently, limiting its utility in large-scale dihydroxylation .

生物活性

4-Methylmorpholine N-oxide (MMO) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an N-oxide derivative of 4-methylmorpholine, characterized by the formula and a molecular weight of 117.15 g/mol. The presence of the N-oxide functional group is crucial for its biological activity, often enhancing solubility and reactivity in biological systems .

Mechanisms of Biological Activity

The biological activity of MMO can be attributed to several mechanisms:

- Oxidative Properties : MMO acts as a non-metallic catalyst in various organic reactions, including cyanosilylation of ketones and asymmetric oxidations. Its role as a co-oxidant in Sharpless asymmetric epoxidation highlights its utility in synthetic organic chemistry .

- Protein Stabilization : Research indicates that N-oxides like MMO can stabilize protein structures under various conditions, which is particularly relevant in biotechnological applications . The ability to form stable hydrogen bonds allows MMO to act as a bioisosteric replacement for hydrogen bond acceptors in drug design.

- Antimicrobial Activity : Some studies have shown that MMO exhibits antimicrobial properties against specific bacterial strains, potentially through mechanisms involving membrane disruption or inhibition of essential enzymatic pathways .

Antimicrobial Activity

A study investigating the antimicrobial effects of MMO demonstrated its efficacy against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be in the low millimolar range, suggesting significant potential for therapeutic applications .

| Microorganism | MIC (mM) |

|---|---|

| Staphylococcus aureus | 3.0 |

| Candida albicans | 2.5 |

Cytotoxic Effects

In vitro studies have also explored the cytotoxic effects of MMO on cancer cell lines. For instance, MMO was tested against leukemia cells, showing selective cytotoxicity similar to other known anticancer agents. The mechanism appears to involve the generation of reactive oxygen species (ROS) under hypoxic conditions, leading to increased oxidative stress within the cells .

Applications in Drug Development

MMO's unique properties make it a valuable compound in drug development:

- Prodrug Formation : As an N-oxide, MMO can serve as a prodrug that is metabolically activated to release active amines, enhancing drug efficacy while minimizing side effects .

- Synthetic Intermediates : It is frequently used as an intermediate in synthesizing biologically active compounds, including g-secretase inhibitors and other receptor antagonists .

常见问题

Basic Research Questions

Q. What is the role of NMO as a co-oxidant in osmium tetroxide (OsO₄)-mediated dihydroxylation reactions?

NMO serves as a stoichiometric oxidant to regenerate OsO₄ from osmate intermediates during dihydroxylation of alkenes. This enables catalytic use of OsO₄, improving cost-efficiency. For example, in Sharpless asymmetric dihydroxylation, NMO (1.1–2.0 equivalents) is typically used with OsO₄ (0.1–0.2 equivalents) in acetone/water mixtures. The reaction proceeds via cyclic osmate ester intermediates, with NMO oxidizing Os(VI) back to Os(VIII) .

Q. What safety precautions are critical when handling NMO in the laboratory?

NMO is hygroscopic and requires storage at 2–8°C in airtight containers to prevent moisture absorption . Use PPE (gloves, goggles) to avoid skin/eye contact, as it causes irritation . In case of exposure, rinse affected areas with water for ≥15 minutes. Avoid contact with strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases like NOₓ .

Q. How does NMO's solubility influence its application in aqueous vs. organic reaction systems?

NMO is highly water-soluble (miscible in H₂O) and often used as a 50% aqueous solution. This makes it ideal for biphasic reactions (e.g., Sharpless dihydroxylation in acetone/H₂O). For non-polar systems, ionic liquids like [C₄mim][PF₆] can enhance solubility and reaction rates .

Advanced Research Questions

Q. How can reaction exotherms during NMO-mediated oxidations be managed to ensure safety?

Calorimetry studies show that NMO reduction by diboron reagents (e.g., (pinB)₂) releases ~0.6 kcal/g, causing rapid temperature spikes. To mitigate risks:

- Use solvent dilution (CDCl₃ or C₆D₆) to moderate reaction rates.

- Avoid anhydrous conditions, which exacerbate exotherms .

Q. What analytical methods are recommended for quantifying NMO purity and detecting trace impurities?

- HPLC : Use a C18 column with UV detection at 200–210 nm (run time ≥30 min) to resolve NMO from morpholine or N-methylmorpholine impurities .

- NMR : Monitor δ 3.5–4.0 ppm (morpholine ring protons) and δ 3.2 ppm (N-methyl group) to confirm structural integrity .

Q. Why does NMO exhibit unexpected reactivity in non-oxidative roles, such as in silylcyanation of carbonyl compounds?

NMO acts as a Lewis base catalyst in silylcyanation, coordinating to silicon to activate the nucleophile. For example, in ketone cyanosilylation, NMO (10 mol%) in THF at 25°C achieves >90% yield by stabilizing the transition state via Si–O interactions .

Q. How do ionic liquids enhance NMO's performance in asymmetric dihydroxylation?

In ionic liquids like [C₄mim][PF₆], NMO improves OsO₄ solubility and stabilizes chiral ligands (e.g., hydroquinidine phthalazine), increasing enantioselectivity (up to 98% ee) and reaction rates by 3–5× compared to aqueous systems .

Q. What are the mechanistic implications of NMO's rapid reduction by diboron reagents?

NMO undergoes room-temperature reduction with (pinB)₂ via B–O bond formation, yielding morpholine•(pinB)₂O adducts (74% isolated yield). This reactivity contrasts with pyridine N-oxide derivatives, which require 20 h for completion, highlighting NMO's unique electronic structure and boron's oxophilicity .

Q. How can NMO be utilized in sustainable material synthesis, such as Lyocell fiber production?

NMO dissolves cellulose via direct interaction with hydroxyl groups, enabling eco-friendly Lyocell fiber spinning. Optimal conditions involve 85% NMO monohydrate at 80–120°C, achieving >95% cellulose dissolution without toxic byproducts .

Q. What strategies prevent NMO decomposition during long-term storage?

属性

IUPAC Name |

4-methyl-4-oxidomorpholin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTLOKWAGJYHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029287 | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White hygroscopic solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Morpholine, 4-methyl-, 4-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7529-22-8 | |

| Record name | N-methylmorpholine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl morpholine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-methyl-, 4-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylmorpholine 4-oxide, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MORPHOLINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARC64PKJ0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。